molecular formula C5H2Cl3N B095902 2,3,5-Trichloropyridine CAS No. 16063-70-0

2,3,5-Trichloropyridine

Cat. No.: B095902
CAS No.: 16063-70-0
M. Wt: 182.43 g/mol
InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N. It is a pale yellow solid that is used as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals . The compound is known for its reactivity and versatility in organic synthesis.

Mechanism of Action

Target of Action

2,3,5-Trichloropyridine is a biochemical reagent . .

Mode of Action

This compound is reported to undergo a nucleophilic displacement reaction in an ionic liquid to afford the corresponding 2-aryloxylpropionate . This suggests that the compound may interact with its targets through nucleophilic displacement reactions.

Biochemical Pathways

It is known that this compound can be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free suzuki reaction with arylboronic acids . This suggests that the compound may play a role in the Suzuki reaction pathway.

Result of Action

It is known that the compound can undergo nucleophilic displacement reactions , which could potentially lead to changes in the molecular structure of its targets.

Action Environment

It is known that the compound is a solid and slightly soluble in water , suggesting that its action may be influenced by factors such as temperature, pH, and the presence of solvents.

Biochemical Analysis

Biochemical Properties

It is known that 2,3,5-Trichloropyridine can undergo nucleophilic displacement reactions in ionic liquid to afford the corresponding 2-aryloxylpropionate . This suggests that it may interact with certain enzymes or proteins that facilitate these reactions, but specific interactions have not been reported.

Molecular Mechanism

It is known to undergo nucleophilic displacement reactions , suggesting it may interact with biomolecules in a way that facilitates these reactions. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

Major products formed from the reactions of this compound include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,3,5-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLIIAKAAMFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166952
Record name Pyridine, 2,3,5-trichloro-
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-70-0
Record name 2,3,5-Trichloropyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5-trichloro-
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Record name Pyridine, 2,3,5-trichloro-
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Record name 2,3,5-trichloropyridine
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Record name 2,3,5-TRICHLOROPYRIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 4.0 g (0.075 mol) of ammonium chloride are reacted to yield 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 36°-40° C., which contains, according to gas-chromatographical analysis, 79.2% of 2,3,5-trichloropyridine, 11.8% of 2,3,4,5-tetrachloropyridine and 6.6% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96.5%) and 24.7 g (0.135 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 90 ml of trimethyl phosphate are reacted to obtain 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 47°-47.5° C., which contains, according to gas-chromatographical analysis, 97.6% of 2,3,5-trichloropyridine, 0.4% of 2,3,4,5-tetrachloropyridine and 1.4% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 9.5 g (0.075 mol) of the ammonium salt of methanephosphonic acid monomethyl ester are reacted to obtain 7.0 g (76% of theory) of 2,3,5-trichloropyridine, m.p. 37°-40° C., which contains, according to gas-chromatographical analysis, 78.8% of 2,3,5-trichloropyridine, 2.5% of 2,3,4,5-tetrachloropyridine and 0.61% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

reacting 2,3,5,6-tetrachloropyridine in a reaction medium including zinc, an aqueous alkaline reagent, a water-immiscible organic solvent, and a phase transfer catalyst to form 2,3,5-trichloropyridine.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trichloropyridine
Reactant of Route 2
2,3,5-Trichloropyridine
Reactant of Route 3
2,3,5-Trichloropyridine
Reactant of Route 4
2,3,5-Trichloropyridine
Reactant of Route 5
2,3,5-Trichloropyridine
Reactant of Route 6
2,3,5-Trichloropyridine
Customer
Q & A

Q1: What are the common starting materials for synthesizing 2,3,5-trichloropyridine?

A1: this compound can be synthesized from various starting materials, including:

  • Pentachloropyridine: This method often utilizes zinc powder in an alkaline medium. [, ]
  • 3,5-Dichloro-2-pyridone: This approach can involve phosgene in the presence of N,N-disubstituted formamide and an inert solvent. []
  • Trichloroacetaldehyde and acrylonitrile: This synthesis utilizes a copper(I) chloride catalyst. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C5H2Cl3N, and its molecular weight is 182.44 g/mol. []

Q3: What are some notable reactions this compound can undergo?

A3: This compound serves as a versatile building block for various transformations, including:

  • Nucleophilic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles, enabling the introduction of diverse functionalities. [, ]
  • Fluorination: Reactions with potassium fluoride or cesium fluoride can replace chlorine atoms with fluorine, leading to fluorinated pyridine derivatives. [, , , ]
  • Oxidation: this compound can be oxidized to its N-oxide using trichloroisocyanuric acid in acetonitrile. []

Q4: What is the crystal structure of this compound?

A4: The this compound molecule is essentially planar. The crystal structure reveals molecules stacked along the short a axis, forming a layer structure parallel to the (1̅02) plane. No π–π stacking interactions or hydrogen bonds are observed. []

Q5: What are the main applications of this compound?

A5: this compound is primarily used as a key intermediate in the synthesis of:

  • Herbicides: It serves as a precursor to α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal activity. [, , , ]
  • Insecticides: This compound is utilized in the multi-step synthesis of novel insecticides like tetrachlorantraniliprole. []
  • Dyes, Medicines, and Agricultural Chemicals: It acts as an intermediate for various 3,5-dichloropyridyl-2-oxy derivatives used in these industries. []

Q6: Can this compound be used in Suzuki reactions?

A6: Yes, this compound can undergo palladium-catalyzed Suzuki reactions with arylboronic acids. This reaction selectively targets the chlorine atom at the 2-position, affording 3,5-dichloro-2-arylpyridines. This method offers a highly efficient approach to diversely substituted pyridine derivatives. []

Q7: Are there alternative synthesis methods for compounds traditionally derived from this compound?

A7: Research is ongoing to explore alternative synthetic routes and starting materials to produce compounds traditionally derived from this compound. This is driven by the need for more sustainable and environmentally friendly processes. []

Q8: What is known about the environmental impact of this compound?

A8: While specific studies on this compound's environmental impact are limited, it's crucial to consider its potential for bioaccumulation and toxicity. Research on its degradation pathways and ecotoxicological effects is essential. []

Q9: Are there any safety concerns associated with handling this compound?

A9: As a halogenated pyridine, this compound warrants careful handling. It's advisable to wear appropriate personal protective equipment and follow established safety protocols when working with this compound. []

Q10: What are some future research directions related to this compound?

A10: * Sustainable Synthesis: Developing greener and more efficient synthetic methods with reduced environmental impact is crucial.* Applications in Material Science: Exploring the potential of this compound and its derivatives in material science, particularly in the development of new polymers, is a promising area.* Medicinal Chemistry Applications: Investigating the potential of functionalized this compound derivatives in medicinal chemistry, specifically targeting novel therapeutic targets, is of significant interest. [] * Computational Studies: Utilizing computational chemistry and modeling techniques to predict the properties and reactivity of new this compound derivatives can guide experimental design and accelerate the discovery of novel applications. []

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